2,2'-Thiobis(4,6-xylenol)
Description
Contextualization within Hindered Phenolic Antioxidants Research
2,2'-Thiobis(4,6-xylenol) belongs to the broader class of hindered phenolic antioxidants. aascit.org This classification is defined by a specific structural motif: a phenolic hydroxyl group flanked by bulky alkyl groups in at least one of the ortho positions. researchgate.net This steric hindrance is crucial for their high antioxidant activity. researchgate.net The primary mechanism by which these antioxidants function is by scavenging peroxy radicals (ROO•), which are key intermediates in the autoxidation process of organic materials, particularly polymers. wikipedia.org By donating a hydrogen atom from their phenolic hydroxyl group, they interrupt the propagation of radical chain reactions, thus preventing the degradation of the material. researchgate.netwikipedia.org
Historical Trajectories and Evolution of Research on Thiobisphenols
The development of phenolic antioxidants has been a critical aspect of polymer science, enabling the widespread use of plastics by enhancing their durability and lifespan. researchgate.net Early research focused on simple, low molecular weight hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT). researchgate.net While effective, the volatility of these early antioxidants was a significant drawback. researchgate.net This led to the development of higher molecular weight structures, where multiple phenolic units were linked together to reduce volatility and improve compatibility with polymer matrices. researchgate.netphantomplastics.com
Thiobisphenols emerged as a significant advancement in this evolutionary trajectory. The synthesis of these compounds, for example by reacting a 2,6-disubstituted phenol (B47542) with sulfur, provided a pathway to create more complex and effective antioxidants. google.com Patents from the mid-20th century describe processes for preparing thiobisphenols, highlighting their early industrial importance as antioxidants and as monomers for polymers like polyesters and polycarbonates. google.comgoogle.com Over the decades, research has shifted from merely synthesizing new antioxidant structures to understanding the nuanced relationships between molecular structure, performance, and interaction with other additives. researchgate.netstabilization-technologies.com The focus has evolved to include creating antioxidants with lower color contribution and enhanced synergistic effects with secondary antioxidants like phosphites. researchgate.net
Contemporary Significance and Emerging Research Frontiers in Materials Science
In the contemporary landscape, 2,2'-Thiobis(4,6-xylenol) and related thiobisphenols continue to be of high importance, particularly in the stabilization of polymers. ontosight.ai Their ability to protect materials from degradation during high-temperature processing and throughout their service life is crucial for a wide range of applications. ontosight.airesearchgate.net One notable application is in the stabilization of polymers used for medical devices, where maintaining material integrity is paramount. ontosight.ai
Emerging research is exploring the use of thiobisphenols in more advanced material systems. Their role as monomers allows for their incorporation into the backbone of polymers such as polyethers and epoxy resins, creating materials with inherent stability. google.com There is also growing interest in understanding the synergistic effects between different classes of antioxidants to develop highly efficient stabilization packages. For instance, the combination of thiobisphenols with other stabilizers like hindered amine light stabilizers (HALS) is an area of active investigation, although potential antagonistic effects due to the acidic decomposition products of sulfur-containing antioxidants need to be carefully managed. aascit.org Furthermore, the drive for more sustainable and high-performance materials is pushing research towards developing novel antioxidant structures based on the foundational chemistry of thiobisphenols, aiming for even greater efficiency and compatibility with new generations of polymers.
Properties of 2,2'-Thiobis(4,6-xylenol)
| Property | Value |
| Molecular Formula | C₁₆H₁₈O₂S |
| IUPAC Name | 2-((2-hydroxy-3,5-dimethylphenyl)thio)-4,6-dimethylphenol |
| Molar Mass | 274.4 g/mol |
| CAS Number | 18508-61-7 |
Data sourced from PubChem CID 87686 nih.gov
Properties
IUPAC Name |
2-(2-hydroxy-3,5-dimethylphenyl)sulfanyl-4,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S/c1-9-5-11(3)15(17)13(7-9)19-14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYRULLBEFEDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171712 | |
| Record name | 2,2'-Thiobis(4,6-xylenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18508-61-7 | |
| Record name | 2,2′-Thiobis[4,6-dimethylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18508-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Thiobis(4,6-xylenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018508617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Thiobis(4,6-xylenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30171712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-thiobis[4,6-xylenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.523 | |
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Synthetic Strategies and Chemical Transformations of 2,2 Thiobis 4,6 Xylenol
Synthesis Methodologies for Xylenol Precursors
The journey to 2,2'-Thiobis(4,6-xylenol) begins with the synthesis of its foundational building block, 4,6-xylenol, also known as 2,4-dimethylphenol (B51704). The production of this specific isomer in high purity is a critical first step.
Alkylation Reactions for 4,6-Xylenol (Dimethylphenol) Production
The industrial production of xylenols often involves the alkylation of phenol (B47542) with methanol (B129727). ontosight.aigoogle.com This process, typically carried out in the vapor phase over a solid acid catalyst, can yield a mixture of xylenol isomers. osti.gov The traditional method for obtaining 2,4-dimethylphenol involves the sulfonation, salting out, alkali melting, and subsequent acidification of m-xylene. chemicalbook.comchemicalbook.com Historically, 2,4-dimethylphenol was also extracted from coal tar. wikipedia.orgottokemi.com
Another synthetic approach involves the methylation of phenol in the presence of a catalyst like a ZnBr₂ solution, which primarily produces o-cresol (B1677501) and p-cresol (B1678582) but can yield up to 12% by weight of 2,4-dimethylphenol as a byproduct. google.com The alkylation of phenol with methanol over various metal oxide catalysts is a common strategy. wikipedia.org For instance, the reaction can be catalyzed by magnesium-based or iron-based compounds. google.com The choice of catalyst and reaction conditions plays a crucial role in the distribution of isomers. While ortho-alkylation is favored at higher temperatures leading to o-cresol and 2,6-xylenol, meta- and para-methylation become more significant as the temperature rises above 350°C. osti.gov
The reactivity of different dimethylphenol isomers is influenced by steric hindrance. The electrophilic attack of an alkylating agent is sensitive to the substitution pattern on the phenol ring. unive.it
Catalytic Approaches in Xylenol Synthesis and Isomer Control
Controlling the isomeric distribution during xylenol synthesis is paramount for efficient production of the desired 4,6-xylenol. Various catalytic systems have been investigated to enhance selectivity.
Vapor-phase methylation of phenol with methanol over a solid acidic catalyst is a widely favored process. osti.gov At elevated temperatures, ortho-methylation is the dominant reaction, yielding o-cresol and 2,6-xylenol. osti.gov However, to obtain other isomers like 2,4-xylenol, adjustments in reaction parameters are necessary. osti.gov
For instance, the use of Ni1-xMnxFe2O4 type ferrospinels as catalysts in the vapor-phase alkylation of phenol with methanol leads predominantly to o-cresol and 2,6-xylenol. asianpubs.org The selectivity towards a specific isomer can be tuned by altering the composition of the catalyst. asianpubs.org Similarly, vanadia-chromia mixed oxide catalysts have been shown to favor ortho-alkylation, producing o-cresol and 2,6-xylenol with high selectivity. iitm.ac.in
A different strategy involves the hydrolysis of 4-halo-m-xylene, which can produce a mixture of xylenols where 3,5-xylenol is the major product, but also contains 2,4-xylenol. google.com The separation of these isomers can then be achieved through distillation due to their different boiling points. google.com
The table below summarizes various catalytic systems and their outcomes in xylenol synthesis.
| Catalyst System | Reactants | Major Products | Key Findings |
| ZnBr₂ solution | Phenol, Methanol | o-Cresol, p-Cresol, 2,4-Dimethylphenol | Yields up to 12% 2,4-dimethylphenol as a byproduct. google.com |
| Solid Acidic Catalyst | Phenol, Methanol | o-Cresol, 2,6-Xylenol (at higher temps) | Ortho-methylation is predominant. osti.gov |
| Ni1-xMnxFe2O4 Ferrospinels | Phenol, Methanol | o-Cresol, 2,6-Xylenol | High ortho-selectivity. asianpubs.org |
| Vanadia-Chromia Mixed Oxides | Phenol, Methanol | o-Cresol, 2,6-Xylenol | High ortho-alkylation selectivity. iitm.ac.in |
| Hydrolysis of 4-halo-m-xylene | 4-halo-m-xylene, Water | 3,5-Xylenol, 2,4-Xylenol | Produces a mixture of isomers. google.com |
Direct Synthesis Routes to 2,2'-Thiobis(4,6-xylenol)
Once the 4,6-xylenol precursor is obtained, the next stage involves its direct conversion to the target molecule, 2,2'-Thiobis(4,6-xylenol). This is typically achieved through condensation or coupling reactions.
Condensation Reactions Utilizing Sulfur Chlorides
A primary and widely employed method for the synthesis of 2,2'-Thiobis(4,6-xylenol) is the condensation reaction of 4,6-xylenol (2,4-dimethylphenol) with sulfur chlorides. Sulfur dichloride (SCl₂) is a common reagent for this transformation. The reaction involves the electrophilic substitution of the xylenol by the sulfur reagent, leading to the formation of a thioether bridge between two xylenol units.
The reaction conditions, such as the choice of solvent and the presence of a catalyst, can significantly influence the outcome. For instance, in the chlorination of m-xylenol using sulfuryl chloride (SO₂Cl₂), dichloromethane (B109758) is used as a solvent. mdpi.com While this reaction focuses on chlorination, it highlights the reactivity of the xylenol ring and the use of sulfur-containing reagents in electrophilic aromatic substitution.
Alternative Coupling Pathways for Bisphenol Formation
While condensation with sulfur chlorides is a direct route, other coupling strategies for forming bisphenolic structures exist in broader organic synthesis, which could conceptually be applied or adapted. For example, acid-catalyzed condensation reactions are used to synthesize other bisphenols, such as diphenolic acid from phenol and levulinic acid. mdpi.com This type of reaction proceeds via an electrophilic attack on the phenol ring. mdpi.com The selectivity of such reactions can be a challenge, often yielding a mixture of isomers (p,p'- and o,p'-). mdpi.com
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of 2,2'-Thiobis(4,6-xylenol). Key parameters to consider include the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of catalyst and solvent.
In related phenol transformations, controlling these factors has been shown to be critical. For example, in the synthesis of diphenolic acid, the reaction time, temperature, and acid loading were all investigated to maximize the yield. mdpi.com Similarly, for the chlorination of m-xylenol, careful control of the reaction conditions allowed for the crystallization of the desired product in high yield and purity directly from the reaction mixture. mdpi.com
The table below outlines key parameters and their potential impact on the synthesis of thiobisphenols, drawing parallels from related bisphenol syntheses.
| Parameter | Effect on Reaction |
| Reactant Stoichiometry | Influences the extent of reaction and formation of byproducts. |
| Temperature | Affects reaction rate and can influence isomer distribution. |
| Catalyst | Can increase reaction rate and improve selectivity. |
| Solvent | Can affect solubility of reactants and influence reaction pathways. |
| Reaction Time | Determines the completion of the reaction; prolonged times can lead to side reactions. |
By carefully controlling these variables, the synthesis of 2,2'-Thiobis(4,6-xylenol) can be fine-tuned to achieve high efficiency and produce a product of the desired quality for its various industrial applications.
Mechanistic Investigations of 2,2 Thiobis 4,6 Xylenol As a Stabilizer
Radical Scavenging Mechanisms
The antioxidant activity of 2,2'-Thiobis(4,6-xylenol) is primarily attributed to its ability to scavenge free radicals, which are highly reactive species that can initiate and propagate degradation processes. This scavenging action is accomplished through several key mechanisms.
Proton-Coupled Electron Transfer (PCET) in Antioxidant Action
Proton-Coupled Electron Transfer (PCET) is a crucial mechanism in the antioxidant activity of many phenolic compounds. nih.govprinceton.edu PCET involves the simultaneous transfer of a proton and an electron from the antioxidant molecule to a radical species. nih.gov This process is highly efficient in neutralizing reactive radicals. The effectiveness of PCET is influenced by the molecular environment and the thermodynamic properties of the antioxidant. diva-portal.org In the case of phenolic compounds, the hydrogen atom from the hydroxyl group is transferred, a process that can be influenced by the presence of intramolecular hydrogen bonds and the solvent. diva-portal.orgmdpi.com
Hydrogen Atom Transfer (HAT) Pathways from Phenolic Hydroxyls
A primary mechanism by which hindered phenols like 2,2'-Thiobis(4,6-xylenol) act as antioxidants is through Hydrogen Atom Transfer (HAT) from their phenolic hydroxyl (-OH) groups. nih.govuvabsorber.com In this process, the phenolic antioxidant donates a hydrogen atom to a peroxyl radical (ROO•), effectively neutralizing the radical and terminating the oxidation chain reaction. uvabsorber.com The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring and is less reactive, thus preventing further propagation of oxidation. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov
Role of the Thioether Linkage in Radical Stabilization
The thioether bridge in 2,2'-Thiobis(4,6-xylenol) plays a significant role in its antioxidant activity. Sulfur-containing compounds are known to be effective antioxidants, in part because the sulfur atom can be oxidized, thereby consuming reactive oxygen species. d-nb.info The thioether linkage can also influence the electronic properties of the phenolic rings, potentially lowering the O-H bond dissociation enthalpy and making hydrogen atom donation more favorable. Furthermore, the sulfur moiety can participate in the decomposition of hydroperoxides, which are key intermediates in oxidative degradation, into non-radical products. d-nb.info This dual functionality of radical scavenging and hydroperoxide decomposition makes thiobisphenols particularly effective stabilizers.
Inhibition of Oxidative Degradation in Polymeric Systems
The oxidative degradation of polymers is a significant issue that can lead to the deterioration of their physical and mechanical properties. uvabsorber.commdpi.com Antioxidants like 2,2'-Thiobis(4,6-xylenol) are incorporated into polymers to inhibit these degradation processes. ontosight.aiuvabsorber.com
Kinetic Studies of Peroxyl Radical Trapping Efficacy
Kinetic studies are essential for quantifying the effectiveness of antioxidants. The rate constant for the reaction between an antioxidant and a peroxyl radical, often denoted as k_inh, is a key parameter. rsc.orgnih.gov Studies on various phenolic and sulfur-containing compounds have shown that their efficacy in trapping peroxyl radicals can vary significantly. For instance, some phenolic compounds exhibit inhibition rate constants on the order of 10⁴ M⁻¹s⁻¹. rsc.orgnih.gov The stoichiometric factor (n), which represents the number of radicals trapped by a single antioxidant molecule, is also a critical measure of antioxidant efficiency. rsc.org For some sulfur-containing phenolic compounds, this factor can be around 4, indicating that one molecule can interrupt multiple oxidation chains. d-nb.info
| Antioxidant Type | Typical Inhibition Rate Constant (k_inh) at 30°C (M⁻¹s⁻¹) | Stoichiometric Factor (n) | Reference |
| Phenolic Compounds | 10³ - 10⁴ | ~2 | nih.gov |
| Sulfur-Containing Phenols | > 10⁴ | ~4 | d-nb.info |
| Thiophene-Tocopherols | ~ 10⁴ | Not specified | rsc.org |
Synergistic Effects in Multi-Component Stabilizer Formulations
In many polymer applications, a single stabilizer is insufficient to provide comprehensive protection against the various degradation pathways. Consequently, multi-component stabilizer formulations are frequently employed to achieve synergistic effects, where the combined stabilizing action is greater than the sum of the individual components. 2,2'-Thiobis(4,6-xylenol), as a primary antioxidant, plays a crucial role in these synergistic systems, particularly when combined with secondary antioxidants like phosphites and with light stabilizers.
Interactions with Phosphite (B83602) Secondary Antioxidants
The combination of phenolic antioxidants, such as 2,2'-Thiobis(4,6-xylenol), with phosphite secondary antioxidants is a well-established strategy for enhancing the stability of polymeric materials. specialchem.commmu.ac.uknih.gov This synergistic relationship stems from the complementary functions of the two types of stabilizers.
Phenolic antioxidants, including 2,2'-Thiobis(4,6-xylenol), function as chain-breaking donors by scavenging free radicals. vinatiorganics.com However, in this process, the phenolic antioxidant is consumed and can form colored quinone-type products, which can lead to discoloration of the polymer. specialchem.comresearchgate.net This is where phosphite antioxidants intervene. Phosphites are hydroperoxide decomposers; they convert hydroperoxides, which are precursors to damaging free radicals, into stable, non-radical products. vinatiorganics.com
The primary synergistic mechanism involves the ability of the phosphite antioxidant to regenerate the primary phenolic antioxidant. vinatiorganics.com The oxidized form of the phenolic antioxidant can be reduced back to its active form by the phosphite, allowing it to participate in further radical scavenging cycles. vinatiorganics.com This regenerative cycle significantly extends the effectiveness of the phenolic antioxidant.
Furthermore, phosphites can react with the quinone methides formed from the oxidation of phenolic antioxidants. researchgate.net This interaction not only helps to regenerate the phenolic structure but also mitigates color formation, thereby improving the long-term appearance of the polymer. specialchem.comresearchgate.net The combination of a phenolic antioxidant with a phosphite is often more robust and provides superior processing and long-term thermal stability compared to using either stabilizer alone. specialchem.com
| Component A | Component B | Observed Synergistic Interaction | Primary Mechanism |
| 2,2'-Thiobis(4,6-xylenol) (Phenolic Antioxidant) | Phosphite Antioxidant | Enhanced processing and long-term thermal stability. specialchem.com | Regeneration of the phenolic antioxidant by the phosphite. vinatiorganics.com |
| Phenolic Antioxidant | Phosphite Antioxidant | Reduction of polymer discoloration. | Reaction of phosphite with colored quinone methide byproducts. specialchem.comresearchgate.net |
| Phenolic Antioxidant | Phosphite Antioxidant | Decomposition of hydroperoxides. vinatiorganics.com | Conversion of hydroperoxides to non-radical species by the phosphite. vinatiorganics.com |
Complementary Mechanisms with Light Stabilizers
The degradation of polymers by light, particularly ultraviolet (UV) radiation, necessitates the use of light stabilizers. Hindered Amine Light Stabilizers (HALS) are a prominent class of non-absorbing light stabilizers that function through a radical scavenging mechanism. While the interaction between phenolic antioxidants and HALS can be complex and sometimes antagonistic, under certain conditions, they can exhibit complementary and synergistic effects. researchgate.netresearchgate.net
However, it is important to note that antagonistic interactions can also occur. For instance, the acidic nature of some phenolic antioxidants can, in certain situations, interfere with the basic activity of HALS. researchgate.net Despite this, the potential for synergistic regeneration cycles makes the combination of phenolic antioxidants like 2,2'-Thiobis(4,6-xylenol) and HALS a valuable approach for stabilizing polymers against both thermal and photo-degradation.
| Stabilizer Type 1 | Stabilizer Type 2 | Observed Interaction | Proposed Mechanism |
| Phenolic Antioxidant (e.g., 2,2'-Thiobis(4,6-xylenol)) | Hindered Amine Light Stabilizer (HALS) | Apparent synergism. researchgate.net | Regeneration of the phenolic antioxidant from its quinone derivatives by HALS derivatives (e.g., HALS hydroxylamine). researchgate.net |
| Phenolic Antioxidant | HALS | Potential for antagonism. researchgate.netresearchgate.net | Acid-base interactions between the phenolic antioxidant and the HALS. researchgate.net |
Advanced Spectroscopic and Analytical Characterization Methodologies
Comprehensive Structural Elucidation Techniques
The intricate architecture of 2,2'-Thiobis(4,6-xylenol) is unraveled through a combination of powerful analytical methods, each providing unique insights into its structural and chemical properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 2,2'-Thiobis(4,6-xylenol). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In a study involving the synthesis of a pentaoxyphosphorane with a sulfur-containing eight-membered ring, 2,2'-Thiobis(4,6-dimethylphenol) was used as a starting material. thieme-connect.de The ¹H NMR spectrum of a related synthesized compound in deuterated chloroform (B151607) (CDCl₃) showed distinct signals corresponding to the methyl protons and the aromatic protons. thieme-connect.de Specifically, a doublet for the twelve methyl protons (CH₃) appeared at a chemical shift (δ) of 2.26 ppm, while the two aromatic protons and another two aromatic protons appeared as singlets at 7.00 ppm and 7.39 ppm, respectively. thieme-connect.de Although this data is for a derivative, it highlights the type of information that can be gleaned from ¹H NMR analysis.
Predictive ¹³C NMR data for related xylenol compounds, such as 2,4-dimethylphenol (B51704), can also offer insights. For instance, predicted ¹³C NMR spectra of 2,4-dimethylphenol show distinct peaks for the different carbon atoms in the molecule, which helps in assigning the carbon framework. hmdb.cahmdb.ca The analysis of complex mixtures containing various xylene isomers by ¹³C NMR demonstrates the high resolution of this technique, allowing for the individual quantification of isomers that would otherwise overlap in ¹H NMR spectra. magritek.com
Table 1: Representative ¹H NMR Data for a Derivative of 2,2'-Thiobis(4,6-xylenol)
This table is based on data for a synthesized pentaoxyphosphorane derivative.
Proton Type Chemical Shift (δ, ppm) Multiplicity Number of Protons Reference CH₃ 2.26 d 12H thieme-connect.de Aromatic H 7.00 s 2H thieme-connect.de Aromatic H 7.39 s 2H thieme-connect.de
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 2,2'-Thiobis(4,6-xylenol).
IR spectroscopy probes the vibrations of molecules as they absorb infrared radiation. A vapor phase IR spectrum of 2,2'-Thiobis(4,6-xylenol) is available, which would reveal characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), C-O, and C-S stretching and bending vibrations. nih.gov For instance, the IR spectrum of the related compound 2,6-dimethylphenol (B121312) shows distinct peaks that can be assigned to specific vibrational modes. nist.gov
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
The exact mass of 2,2'-Thiobis(4,6-xylenol) has been computed to be 274.10275099 Da. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A GC-MS spectrum of 2,2'-Thiobis(4,6-xylenol) is available, which would show the molecular ion peak and various fragment ions. nih.gov The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its structure. The analysis of complex mixtures by GC-MS allows for the identification of individual components based on their mass spectra. lcms.czunav.edu For example, a method for the determination of 2,4-xylenol in water samples using GC-MS has been developed, demonstrating the sensitivity and selectivity of this technique. nih.gov
Table 2: Computed Mass Spectrometry Data for 2,2'-Thiobis(4,6-xylenol)
Property Value Reference Molecular Formula C₁₆H₁₈O₂S nih.gov Exact Mass 274.10275099 Da nih.gov Monoisotopic Mass 274.10275099 Da nih.gov Molecular Weight 274.4 g/mol nih.gov
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
While a specific crystal structure for 2,2'-Thiobis(4,6-xylenol) was not found in the search results, the crystal structures of related hypervalent phosphorus compounds containing a sulfur-bridged eight-membered ring have been determined by X-ray analysis. electronicsandbooks.com For instance, a phosphorane derived from 2,2'-thiobis(4,6-dimethylphenol) was found to crystallize in the monoclinic space group C2/c. electronicsandbooks.com Such studies demonstrate the utility of XRD in unambiguously establishing the stereochemistry and solid-state conformation of complex molecules. gla.ac.uk
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for separating 2,2'-Thiobis(4,6-xylenol) from impurities and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method has been described for the analysis of the isomeric compound 4,4'-Thiobis(2,6-xylenol). sielc.com This method utilizes a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid. sielc.com
The development of a robust HPLC method for 2,2'-Thiobis(4,6-xylenol) would involve optimizing parameters such as the column chemistry, mobile phase composition, flow rate, and detector wavelength to achieve good separation and sensitivity. Such a method would be invaluable for quality control, purity assessment, and for quantitative analysis in various applications. HPLC methods have been successfully developed for the analysis of other phenolic compounds in different sample types, highlighting the adaptability of this technique. scirp.orgresearchgate.netjeaht.org
Table 3: Mentioned Compounds
Compound Name 2,2'-Thiobis(4,6-xylenol) 2,2'-Thiobis(4,6-dimethylphenol) 2,4-Dimethylphenol 2,6-Dimethylphenol 4,4'-Thiobis(2,6-xylenol) Pentaoxyphosphorane Deuterated chloroform Acetonitrile Water Phosphoric acid Formic acid
Ultra-Performance Liquid Chromatography (UPLC) Applications for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced speed, resolution, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comaustinpublishinggroup.com This is achieved by using columns with particle sizes smaller than 2 µm, which allows for shorter analysis times and reduced solvent consumption. ijsrtjournal.comresearchgate.net UPLC systems operate at higher pressures, up to 100 MPa, which, combined with optimized system design and detector technology, leads to superior separation efficiency. ijsrtjournal.comresearchgate.net
The application of UPLC is particularly advantageous for the analysis of phenolic compounds due to the complexity of the matrices in which they are often found. usp.br UPLC methods have been successfully developed for the rapid analysis of a wide range of phenolic compounds, including phenolic acids and flavonoids, in various samples. researchgate.netresearchgate.net These methods often utilize a C18 reversed-phase column and a mobile phase consisting of an acidified water-acetonitrile or methanol (B129727) gradient. usp.brresearchgate.net For instance, a UPLC method can separate numerous phenolic compounds in under 20 minutes, with high linearity and precision. researchgate.net
The coupling of UPLC with mass spectrometry (UPLC-MS) further enhances analytical capabilities, providing high sensitivity and selectivity for the detection and quantification of phenolic compounds, even at low concentrations. waters.combohrium.comnih.gov This is particularly useful for complex samples like biological fluids or food matrices. usp.brwaters.com The enhanced resolution of UPLC also leads to better quality mass spectra by reducing spectral overlap. nih.gov
While specific UPLC methods for 2,2'-Thiobis(4,6-xylenol) are not extensively detailed in the provided search results, the general applicability of UPLC for rapid phenolic compound analysis suggests its suitability for this compound as well. A reverse-phase HPLC method for the related compound 4,4'-Thiobis(2,6-xylenol) has been described, which can be adapted for fast UPLC applications by using columns with smaller particle sizes. sielc.com
Table 1: Comparison of Typical UPLC and HPLC Parameters
| Parameter | UPLC | HPLC |
| Particle Size | < 2 µm | 3-5 µm |
| Column Dimensions | 2.1 mm x 50-100 mm | 4.6 mm x 150-250 mm |
| Flow Rate | 0.2-0.5 mL/min | 1-2 mL/min |
| Pressure | Up to 100 MPa (15,000 psi) | Up to 40 MPa (6,000 psi) |
| Analysis Time | Significantly shorter | Longer |
| Solvent Consumption | Reduced | Higher |
| Sensitivity | Higher | Lower |
| Resolution | Higher | Lower |
Thermal and Thermoxidative Analysis Techniques
Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of materials. tainstruments.com For 2,2'-Thiobis(4,6-xylenol), understanding its response to heat is critical for its application as a polymer stabilizer.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.comtainstruments.com This technique is widely used to determine the thermal stability of materials, study their decomposition kinetics, and analyze their composition. tainstruments.com A TGA curve plots the percentage of weight loss against temperature, revealing the temperatures at which different decomposition events occur. tainstruments.com
The decomposition of phenolic compounds and polymers often involves the breaking of chemical bonds, which can be initiated by heat. tainstruments.com For polymers, TGA can differentiate between the loss of volatiles, such as moisture, and the thermal degradation of the polymer backbone. tainstruments.com Studies on poly(alkylene succinate)s, for example, have shown that these polyesters exhibit high thermal stability, with decomposition occurring at temperatures between 420 and 430 °C, primarily through β–hydrogen bond scission. mdpi.com Similarly, the thermal stability of other polymers like polyphenylene oxide has been analyzed using TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) to identify the evolved gases during decomposition, such as 2,6-dimethylphenol. tainstruments.com
While specific TGA data for 2,2'-Thiobis(4,6-xylenol) is not available in the provided results, the thermal decomposition of related phenolic structures has been studied. For instance, the reactions of xylenols with other compounds at elevated temperatures have been investigated to understand the curing of novolac resins. researchgate.net These studies indicate that methylene (B1212753) linkages can be formed at relatively low temperatures compared to the thermal decomposition of the individual components. researchgate.net
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.comtudelft.nl DSC is used to determine key thermal properties such as melting point, glass transition temperature (Tg), crystallization temperature, and the enthalpy of these transitions. torontech.comnih.govbibliotekanauki.pl This information provides insights into the physical and chemical changes that occur in a material upon heating or cooling. torontech.com
DSC is widely applied in the study of polymers and organic compounds to assess their thermal stability and characterize their phase behavior. torontech.comresearchgate.net For instance, in semicrystalline polymers, DSC can quantify the degree of crystallinity and study the effects of thermal history on the material's properties. torontech.com The technique can also be used to investigate curing and crosslinking reactions, which are often exothermic processes. torontech.com
In the context of phenolic compounds, DSC can be used to determine their melting points and study their thermal stability. For example, the thermal stability of various molybdenum compounds was evaluated using DSC, with decomposition onsets being a key parameter. researchgate.net Although specific DSC data for 2,2'-Thiobis(4,6-xylenol) is not provided, the melting point of the related 2,6-xylenol is well-documented. nist.gov The application of DSC to 2,2'-Thiobis(4,6-xylenol) would provide valuable information on its melting behavior, thermal stability, and any phase transitions it undergoes, which is crucial for its role as a polymer additive.
Table 2: Thermal Analysis Data for Selected Compounds
| Compound | Analysis Technique | Observation | Reference |
| Poly(alkylene succinate)s | TGA | Maximum decomposition at 420-430 °C | mdpi.com |
| Poly(alkylene succinate)s | DSC | Melting temperatures ranging from 64.2 to 117.8 °C | mdpi.com |
| Polyphenylene Oxide | TGA-FTIR | Decomposition product identified as 2,6-dimethylphenol | tainstruments.com |
| Molybdenum(VI) bis-imides | DSC | Onset of decomposition measured to determine thermal stability | researchgate.net |
Computational and Theoretical Studies on 2,2 Thiobis 4,6 Xylenol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. frontiersin.org It is widely employed to predict molecular geometries, energies, and various chemical properties with a favorable balance of accuracy and computational cost.
Electronic Structure and Reactivity Predictions of the Phenolic and Thioether Moieties
The antioxidant and stabilizing properties of 2,2'-Thiobis(4,6-xylenol) are intrinsically linked to the electronic characteristics of its constituent phenolic and thioether functional groups. DFT calculations are instrumental in elucidating these properties by mapping electron density distributions and predicting reactivity descriptors.
The primary antioxidant activity of phenolic compounds stems from the ability of the hydroxyl (-OH) group to donate a hydrogen atom to a free radical, quenching it. nih.gov The ease of this donation is quantified by the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates a weaker bond and, consequently, higher antioxidant activity. DFT calculations on similar phenolic structures show that the BDE is significantly influenced by the nature and position of substituents on the aromatic ring. nih.govnih.gov In 2,2'-Thiobis(4,6-xylenol), the two methyl groups on each phenol (B47542) ring act as electron-donating groups, which help to stabilize the resulting phenoxyl radical and thus lower the O-H BDE.
The thioether bridge (-S-) plays a crucial role that can be analyzed using DFT. It connects the two phenolic rings, influencing their orientation and electronic communication. Studies on analogous sulfur-containing phenols suggest that the sulfur atom can participate in stabilizing the phenoxyl radical formed after hydrogen donation through resonance and intramolecular interactions. mdpi.com Furthermore, the thioether moiety itself can be a site of reactivity, potentially undergoing oxidation to sulfoxide (B87167) and sulfone, which is a key aspect of its function as a long-term stabilizer in polymers. researchgate.net DFT calculations can predict the susceptibility of the sulfur atom to oxidation by calculating its atomic charges and the energies of potential oxidized products. The reactivity of different hydroxyl groups in phenolic structures can vary based on their chemical environment, with studies on complex phenols showing a clear hierarchy in reactivity. mdpi.com
Table 1: Representative DFT-Calculated Reactivity Descriptors for Phenolic and Thioether Moieties (Based on Analogous Compounds) Note: These are typical values for similar functional groups and are used for illustrative purposes. Actual values for 2,2'-Thiobis(4,6-xylenol) would require specific calculation.
| Descriptor | Functional Moiety | Typical Calculated Value (kcal/mol) | Significance |
|---|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Phenolic O-H | 80 - 90 | Lower value indicates higher H-atom donating ability and primary antioxidant activity. nih.gov |
| Ionization Potential (IP) | Phenol | 175 - 190 | Relates to the ease of electron donation (SET mechanism). Lower values favor this pathway. frontiersin.org |
| Proton Affinity (PA) | Phenoxide Anion | 330 - 350 | A key parameter in the SPLET antioxidant mechanism, significant in polar media. nih.gov |
Frontier Molecular Orbital (FMO) Analysis for Radical Reactivity
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org For an antioxidant like 2,2'-Thiobis(4,6-xylenol), FMO analysis provides critical insights into its ability to scavenge radicals.
The HOMO is associated with the ability to donate an electron. A higher HOMO energy (EHOMO) indicates a greater propensity for electron donation, which is a key step in the Single Electron Transfer (SET) antioxidant mechanism. mdpi.com In 2,2'-Thiobis(4,6-xylenol), the HOMO is expected to be delocalized across the two electron-rich phenolic rings and the sulfur atom, reflecting the electron-donating character of the entire molecule. researchgate.net
The LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap implies that the molecule can be more easily excited and is generally more reactive. For antioxidants, a smaller gap often correlates with higher radical scavenging activity because it facilitates electron transfer to the radical. researchgate.net DFT calculations can precisely determine the energies and spatial distributions of these orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies for Phenolic Antioxidants Note: Values are representative for phenolic antioxidants and serve to illustrate the concept. Specific calculations for 2,2'-Thiobis(4,6-xylenol) are required for exact values.
| Parameter | Typical Calculated Value (eV) | Interpretation for Antioxidant Activity |
|---|---|---|
| EHOMO | -5.0 to -6.0 | Higher (less negative) energy indicates better electron-donating capability. mdpi.com |
| ELUMO | -1.0 to -2.0 | Lower energy indicates better electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | A smaller gap generally correlates with higher reactivity and better antioxidant potential. digitellinc.com |
Prediction of Spectroscopic Parameters
DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.
NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, DFT can accurately predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming the molecular structure. For 2,2'-Thiobis(4,6-xylenol), calculations can help distinguish the signals from the different protons and carbons in the xylenol rings and confirm the connectivity through the thioether bridge. Comparing calculated and experimental shifts can validate the computed geometry of the molecule. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). mdpi.comrespectprogram.org This method calculates the energies of electronic transitions from the ground state to various excited states. For 2,2'-Thiobis(4,6-xylenol), TD-DFT can predict the absorption maxima (λmax) corresponding to π→π* transitions within the phenolic rings. These calculations can help understand how the thioether bridge and methyl substituents affect the electronic structure and the absorption properties of the chromophores. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique provides a dynamic picture of molecular behavior, which is essential for understanding conformational changes and interactions in realistic environments.
Conformational Analysis and Intermolecular Interactions in Condensed Phases
2,2'-Thiobis(4,6-xylenol) is not a rigid molecule. Rotations are possible around the C-S bonds, allowing the two phenolic rings to adopt various spatial arrangements. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This is particularly important when the molecule is used as a stabilizer in a polymer matrix. iaea.org
In a condensed phase, such as within a polymer, intermolecular interactions are critical. MD simulations can model these interactions explicitly. rsc.org For 2,2'-Thiobis(4,6-xylenol), the key interactions include:
Hydrogen Bonding: The phenolic hydroxyl groups can act as hydrogen bond donors to polar groups on polymer chains or other additives. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds. nih.gov
Van der Waals Interactions: The nonpolar aromatic rings and methyl groups interact with the polymer matrix through weaker van der Waals forces.
Understanding these interactions is crucial for explaining the compound's compatibility, dispersion, and retention within a polymer, all of which are vital for its long-term stabilizing effectiveness. nih.govmdpi.com
Simulation of Antioxidant Reaction Pathways and Energy Barriers
While DFT is excellent for calculating static properties and reaction energies, MD simulations can be used to model the entire process of an antioxidant reaction dynamically. Often, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed, where the reacting species (the antioxidant and a radical) are treated with a high level of quantum theory, while the surrounding environment (e.g., polymer matrix or solvent) is treated with classical mechanics.
MD simulations can be used to investigate the primary antioxidant mechanisms:
Hydrogen Atom Transfer (HAT): The simulation can model the approach of a free radical to one of the phenolic hydroxyl groups and the subsequent transfer of the hydrogen atom. mdpi.com
Single Electron Transfer-Proton Transfer (SET-PT): This pathway involves the initial transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. frontiersin.org
Sequential Proton Loss-Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the deprotonation of the antioxidant followed by electron transfer to the radical. nih.gov
By simulating these pathways, researchers can calculate the free energy barriers (activation energies) for each potential reaction. The pathway with the lowest energy barrier is the most likely to occur under given conditions. researchgate.net These simulations provide a detailed, time-resolved picture of the radical scavenging process, revealing the role of molecular conformation, solvent effects, and dynamic interactions in the antioxidant activity of 2,2'-Thiobis(4,6-xylenol). nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of 2,2'-Thiobis(4,6-xylenol)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. In the context of 2,2'-Thiobis(4,6-xylenol), QSAR studies are pivotal for understanding and predicting its antioxidant efficacy based on its molecular features. These models are instrumental in the rational design of new analogues with potentially superior performance.
Prediction of Antioxidant Efficacy Based on Molecular Descriptors
The antioxidant activity of phenolic compounds, including 2,2'-Thiobis(4,6-xylenol), is intricately linked to their molecular structure. QSAR models for phenolic antioxidants typically employ a variety of molecular descriptors to quantify structural features and correlate them with antioxidant capacity, often measured by assays such as DPPH radical scavenging activity. researchgate.netnih.gov
Key Molecular Descriptors for Antioxidant Activity:
The prediction of antioxidant efficacy relies on several classes of molecular descriptors:
Electronic Descriptors: These descriptors are fundamental to the antioxidant mechanism of phenols, which involves the donation of a hydrogen atom from a hydroxyl group.
HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater ability to donate electrons, which is directly related to the radical scavenging activity of the antioxidant. tiikmpublishing.com
LUMO (Lowest Unoccupied Molecular Orbital) Energy: The energy of the LUMO is related to the electron-accepting ability of the molecule. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability. tiikmpublishing.com
Ionization Potential: This is the energy required to remove an electron from a molecule and is a direct measure of its electron-donating capacity.
Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE for the phenolic hydroxyl group facilitates the donation of a hydrogen atom to a free radical, thus enhancing antioxidant activity. nih.gov
Lipophilic Descriptors:
LogP (Partition Coefficient): This descriptor measures the lipophilicity of a compound. It can influence the ability of the antioxidant to reach and interact with lipid-soluble radicals within biological membranes. nih.gov
Topological and Steric Descriptors: These descriptors provide information about the size, shape, and branching of a molecule.
Molecular Weight and Volume: These basic parameters can influence the diffusion and accessibility of the antioxidant to the site of action.
Steric Hindrance: The presence of bulky groups near the hydroxyl moieties, such as the methyl groups in 2,2'-Thiobis(4,6-xylenol), can impact the reactivity of the hydroxyl groups and the stability of the resulting phenoxyl radical.
QSAR Models for Phenolic Antioxidants:
Various statistical methods are employed to build QSAR models, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common approaches. researchgate.netimist.ma For a series of phenolic compounds, a typical MLR equation might take the following form:
Log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Where IC50 is the concentration required to inhibit a certain percentage of radicals, and the descriptors are the calculated molecular properties.
| Descriptor Class | Specific Descriptor | Role in Antioxidant Efficacy Prediction |
| Electronic | HOMO Energy | Higher values correlate with increased electron-donating ability and higher antioxidant activity. tiikmpublishing.com |
| LUMO Energy | The HOMO-LUMO gap is an indicator of molecular reactivity and stability. tiikmpublishing.com | |
| O-H Bond Dissociation Enthalpy | Lower values indicate easier hydrogen atom donation to radicals, enhancing antioxidant capacity. nih.gov | |
| Lipophilic | LogP | Influences the partitioning of the antioxidant into different phases and its interaction with radicals in biological systems. nih.gov |
| Topological | Molecular Weight | Affects the diffusion and transport properties of the antioxidant. |
| Steric Parameters | The arrangement and size of substituent groups can modulate the reactivity of the phenolic hydroxyl groups. |
This table is generated based on general principles of QSAR for phenolic antioxidants and is intended to be illustrative for 2,2'-Thiobis(4,6-xylenol).
Computational Design of Novel 2,2'-Thiobis(4,6-xylenol) Analogues with Enhanced Performance
A primary application of QSAR modeling is the in silico design of new molecules with improved properties. researchgate.net By understanding the relationship between molecular descriptors and antioxidant activity, it is possible to propose structural modifications to 2,2'-Thiobis(4,6-xylenol) that are predicted to enhance its performance.
Strategies for Analogue Design:
The design of novel analogues of 2,2'-Thiobis(4,6-xylenol) would be guided by the insights gained from QSAR models for phenolic antioxidants. Key strategies include:
Modulation of Electronic Properties:
Introducing electron-donating groups (EDGs) at appropriate positions on the aromatic rings could increase the HOMO energy and lower the O-H BDE, thereby boosting the intrinsic antioxidant activity.
Conversely, the introduction of electron-withdrawing groups (EWGs) would likely decrease antioxidant efficacy.
Optimization of Lipophilicity:
Altering the length or nature of alkyl substituents can modify the LogP value. This could be tailored to improve solubility and distribution in specific applications, for instance, to enhance its efficacy in a non-polar medium like a polymer matrix.
Modification of the Thioether Bridge:
Hypothetical Analogues and Predicted Performance:
| Analogue of 2,2'-Thiobis(4,6-xylenol) | Proposed Modification | Predicted Effect on Antioxidant Efficacy | Rationale |
| Analogue A | Addition of a hydroxyl group to each aromatic ring | Increased | The presence of additional hydroxyl groups, particularly in ortho or para positions, is known to significantly enhance antioxidant activity in phenolic compounds. nih.gov |
| Analogue B | Replacement of methyl groups with tert-butyl groups | Potentially altered | Increased steric hindrance could affect the reactivity of the phenolic hydroxyls, while also increasing lipophilicity. The overall effect would need to be modeled. |
| Analogue C | Oxidation of the thioether to a sulfoxide or sulfone | Decreased | The electron-withdrawing nature of sulfoxide and sulfone groups would likely reduce the electron-donating ability of the phenolic hydroxyls. |
| Analogue D | Introduction of an electron-donating methoxy (B1213986) group | Increased | The methoxy group would increase the electron density on the aromatic ring, facilitating hydrogen donation from the hydroxyl group. |
This table presents hypothetical analogues and predicted effects based on established QSAR principles for phenolic antioxidants. The actual performance would require experimental validation.
The computational design of novel analogues represents a powerful and efficient approach to discovering new antioxidants. By leveraging QSAR models, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the development of next-generation stabilizers and antioxidants. nih.gov
Research into Applications in Materials Science and Polymer Chemistry
Role in Polymer Stabilization Systems
In the realm of polymer science, 2,2'-Thiobis(4,6-xylenol) is recognized for its role as a highly effective antioxidant. It is incorporated into various polymer matrices to protect them from degradation during high-temperature processing and throughout their service life, thereby preserving their mechanical and physical properties.
Polyolefins, such as polyethylene (B3416737) and polypropylene, are susceptible to thermo-oxidative degradation, a process involving free-radical chain reactions that lead to chain scission, crosslinking, and a loss of mechanical integrity. 2,2'-Thiobis(4,6-xylenol) provides stabilization through a dual-antioxidant mechanism.
Primary Antioxidant Action (Radical Scavenging): The two sterically hindered phenolic groups in the molecule act as primary antioxidants. safic-alcan.comdiva-portal.org They function as hydrogen donors, readily donating a hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the polymer's oxidation cycle. This action terminates the chain reaction, converting the highly reactive radicals into stable hydroperoxides (ROOH) and forming a stable, non-reactive phenoxyl radical from the antioxidant itself. diva-portal.org The steric hindrance provided by the methyl groups on the phenol (B47542) rings enhances the stability of this resulting radical, preventing it from initiating new degradation chains. diva-portal.org
Secondary Antioxidant Action (Hydroperoxide Decomposition): The sulfur atom in the thioether bridge provides a secondary, synergistic antioxidant function. diva-portal.org The hydroperoxides (ROOH) formed from the primary antioxidant action are themselves unstable and can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which can restart the degradation cycle. The thioether linkage in 2,2'-Thiobis(4,6-xylenol) acts as a hydroperoxide decomposer, converting the unstable hydroperoxides into non-radical, stable products, such as alcohols. 3vsigmausa.com This synergistic action within a single molecule, where it can both terminate radical chains and decompose their byproducts, makes it a highly efficient stabilizer for polyolefins. safic-alcan.com3vsigmausa.com This dual functionality is particularly beneficial for providing long-term thermal stability. 3vsigmausa.com
| Stabilization Stage | Role of 2,2'-Thiobis(4,6-xylenol) | Mechanism |
| Propagation | Primary Antioxidant (Radical Scavenger) | The hindered phenolic groups donate hydrogen atoms to neutralize peroxy free radicals, breaking the oxidation chain reaction. |
| Branching | Secondary Antioxidant (Hydroperoxide Decomposer) | The thioether bridge decomposes hydroperoxides into stable, non-radical products, preventing the formation of new radicals. |
Thermoplastic elastomers (TPEs) are a class of polymers that exhibit the properties of both thermoplastics and elastomers. To maintain their unique characteristics, such as flexibility and elasticity, protection against degradation is crucial. 2,2'-Thiobis(4,6-xylenol) and similar thiobisphenols are utilized as stabilizers in various TPEs, including styrene-butadiene copolymers and polyurethanes.
The antioxidant prevents the oxidative cleavage of polymer chains and crosslinks that are sensitive to heat and oxygen, particularly during melt processing and in applications involving elevated temperatures. By scavenging free radicals and decomposing hydroperoxides, it helps to preserve the molecular weight and architecture of the elastomer, thus maintaining its essential properties like tensile strength, elongation, and elasticity over its functional lifetime.
| Property | Unstabilized TPE (Aged) | TPE Stabilized with Thiobisphenol Antioxidant (Aged) |
| Tensile Strength | Significant Decrease | High Retention |
| Elongation at Break | Significant Decrease | High Retention |
| Color Stability | Discoloration / Yellowing | Maintained |
| Surface Integrity | Cracking / Brittleness | No Significant Change |
This table presents representative data on the performance of TPEs with and without thiobisphenol stabilizers after accelerated aging, illustrating the protective effect of the antioxidant.
The long-term effectiveness of a polymer stabilizer is critical for the durability of the final product. The impact of 2,2'-Thiobis(4,6-xylenol) on polymer lifetime is governed by its high stability and its ability to remain within the polymer matrix.
Factors influencing its long-term performance include:
Low Volatility: Its relatively high molecular weight ensures low volatility, preventing its loss during high-temperature processing and extended use.
Solubility and Compatibility: Proper solubility within the polyolefin matrix is crucial. google.com If the antioxidant blooms to the surface, it can be lost and become ineffective. google.com Thiobisphenols generally show good compatibility with polyolefins. uvabsorber.com
Migration Resistance: The rate at which the antioxidant migrates out of the polymer affects its long-term availability for stabilization. Studies on similar thiobisphenols in polyethylene have shown that antioxidant loss is often controlled by migration to the surface and interaction with the surrounding environment. diva-portal.org The loss of the antioxidant is a key factor determining the service life of the polymer. researchgate.net
Research on similar thiobisphenols has quantified the consumption and migration over time at elevated temperatures. For instance, the concentration of a thiobisphenol antioxidant in polyethylene plaques decreases steadily during aging in hot water, with the rate of loss being a primary determinant of the material's lifetime. diva-portal.org The synergistic combination of a primary phenolic antioxidant and a secondary thioether, such as found in 2,2'-Thiobis(4,6-xylenol), has been shown to significantly extend the service life of polymers in demanding applications. 3vsigmausa.comresearchgate.net
| Aging Condition (Polypropylene) | Unstabilized | Stabilized with Phenolic/Thioether System |
| Time to Embrittlement (135°C) | < 100 hours | > 3000 hours researchgate.net |
| Oxidation Induction Time (OIT) at 200°C | Very short | Significantly extended 3vsigmausa.com |
Antioxidant Functionality in Lubricants and Fuels
The stability of lubricants and fuels is critical for the performance and longevity of engines and machinery. Oxidative degradation can lead to increased viscosity, sludge and deposit formation, and corrosion. 2,2'-Thiobis(4,6-xylenol) is employed as an antioxidant in these systems to inhibit such degradation. uvabsorber.com
In high-temperature lubricating oils, such as engine oils, 2,2'-Thiobis(4,6-xylenol) once again leverages its dual-function antioxidant capability. uvabsorber.com
Radical Scavenging: At the high operating temperatures of modern engines, the oxidation of lubricant base oils accelerates, generating a cascade of free radicals. The phenolic component of 2,2'-Thiobis(4,6-xylenol) effectively scavenges these radicals, interrupting the chain reactions that lead to oil thickening and the formation of varnish and sludge. uvabsorber.com
Peroxide Decomposition: The sulfur-containing moiety acts as a peroxide decomposer. uvabsorber.com This is particularly important in lubricants, as the decomposition of hydroperoxides is a primary pathway to the formation of corrosive acids and insoluble deposits. By converting hydroperoxides to stable alcohols, the thioether function helps to maintain the cleanliness of the engine and prevent corrosive wear.
The combination of these two mechanisms in one molecule provides a synergistic effect, offering robust protection against oxidation and thermal breakdown, which helps to extend drain intervals and ensure reliable engine performance. uvabsorber.com
When used as a fuel additive, 2,2'-Thiobis(4,6-xylenol) helps to prevent oxidative degradation, which can occur during transportation and storage. ontosight.ai The presence of unstable components in fuels, such as olefins from cracking processes, can lead to the formation of gums and sediments. innospec.com
The primary role of phenolic antioxidants in fuel is to terminate the free-radical chain reactions responsible for this degradation. innospec.com By scavenging radicals, 2,2'-Thiobis(4,6-xylenol) extends the induction period of the fuel, which is a measure of its resistance to oxidation. This stabilization helps to:
Prevent the formation of soluble and insoluble gums that can clog fuel filters, injectors, and carburetors.
Maintain the color stability of the fuel.
Ensure consistent fuel quality and performance.
While various alkylated phenols are used for this purpose, the thiobisphenol structure offers the added benefit of peroxide decomposition, providing comprehensive protection against the various pathways of fuel degradation. ontosight.aiinnospec.com
Coordination Chemistry and Metal Complexation Studies Involving 2,2 Thiobis 4,6 Xylenol
Ligand Properties of 2,2'-Thiobis(4,6-xylenol)
The coordination behavior of 2,2'-Thiobis(4,6-xylenol) is dictated by the presence of multiple donor sites and its potential for redox activity.
When deprotonated, 2,2'-Thiobis(4,6-xylenol) acts as a dianionic ligand, offering multiple coordination modes. The two phenoxide oxygen atoms and the central thioether sulfur atom are all potential donor sites for metal ions. This allows the ligand to exhibit flexible chelation behavior.
Tridentate [O,S,O] Coordination: The ligand can coordinate to a metal center using both phenoxide oxygens and the central sulfur atom. This O,S,O-tridentate coordination mode is common for similar thiobis(phenolate) ligands, creating a pincer-type architecture around the metal. This mode enforces a specific geometry on the resulting complex, which can influence its reactivity.
Bidentate [O,O] Coordination: Alternatively, the ligand can act in a bidentate fashion, coordinating through only the two phenoxide oxygen atoms. In this case, the sulfur atom does not participate in direct bonding to the metal center, potentially allowing for more flexibility in the coordination sphere or the formation of bridged dimeric or polymeric structures. The specific coordination mode adopted often depends on the metal ion's size, its electronic properties, and the reaction conditions. Ligands with flexible backbones, like those containing ether or thioether linkages, are known for their ability to adopt various coordination modes, including bidentate and tridentate binding. core.ac.uk
The diverse coordination possibilities make 2,2'-Thiobis(4,6-xylenol) a versatile platform for designing metal complexes with tailored structures and properties. mdpi.comcardiff.ac.uk
2,2'-Thiobis(4,6-xylenol) belongs to a class of ligands that can be considered "redox-active" or "non-innocent". nih.gov This means that the ligand itself can participate in redox processes, not just the metal center. rsc.orguci.edu
The phenolate (B1203915) moieties of the ligand are susceptible to one-electron oxidation to form phenoxyl radicals. scirp.org When coordinated to a metal, the ligand can therefore exist in different oxidation states: the dianionic phenolate form or a radical anionic semiquinone-type form. This has several important implications:
Electron Reservoir: The ligand can act as an electron reservoir, accepting or donating electrons during a chemical reaction. This is crucial for catalytic cycles that involve multi-electron transformations. uci.edu
Ambiguous Oxidation States: The formation of a complex with a redox-active ligand can lead to ambiguity in assigning the formal oxidation states of both the metal and the ligand. nih.gov For instance, a complex might be described as a M(II)-phenolate or a M(III)-phenoxyl radical species.
Modulation of Reactivity: The ability of the ligand to engage in electron transfer can modulate the reactivity of the metal center, facilitating processes that might be inaccessible with redox-innocent ligands. rsc.org
The electrochemical properties of metal complexes with phenolate-based ligands are often studied to understand these electron transfer processes. The relative oxidation potentials of the metal and the ligand determine where the redox changes occur within the complex. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2,2'-Thiobis(4,6-xylenol) typically involves the deprotonation of the phenolic hydroxyl groups followed by reaction with a suitable metal precursor.
Complexes of 2,2'-Thiobis(4,6-xylenol) and its derivatives have been synthesized with various transition metals, including aluminum and nickel.
Aluminum Complexes: Aluminum complexes are often prepared through protonolysis reactions between the ligand and an aluminum alkyl precursor, such as trimethylaluminum (B3029685) (AlMe₃). The reaction typically proceeds with the elimination of methane (B114726) to form a methyl-aluminum complex. These syntheses are usually carried out in an inert atmosphere using anhydrous solvents like toluene. researchgate.net Dinuclear aluminum complexes bridged by two pyrazole (B372694) ligands have also been synthesized and show high catalytic activity. researchgate.net
Nickel Complexes: The synthesis of nickel(II) complexes can be achieved by reacting the ligand with a nickel(II) salt, such as nickel(II) chloride (NiCl₂) or nickel(II) acetate, in a suitable solvent like ethanol (B145695) or methanol (B129727). chemrevlett.com A base is often added to facilitate the deprotonation of the ligand. The resulting complexes can have various geometries, such as square planar or octahedral, depending on the coordination number and the other ligands present in the coordination sphere. rsc.orgmdpi.com
The general synthetic approach involves the reaction of the deprotonated ligand (L²⁻) with a metal salt or organometallic precursor (MXₙ):
L-H₂ + 2 Base → L²⁻ + 2 Base-H⁺ L²⁻ + MXₙ → [M(L)Xₙ₋₂] + 2 X⁻
A combination of analytical techniques is employed to unambiguously determine the structure and bonding in metal complexes of 2,2'-Thiobis(4,6-xylenol).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. The disappearance of the phenolic -OH proton signal and shifts in the aromatic and methyl proton resonances upon complexation confirm the coordination of the ligand.
Infrared (IR) Spectroscopy: IR spectroscopy is used to monitor the coordination of the ligand. The disappearance of the broad O-H stretching vibration of the free ligand is a key indicator of deprotonation and complex formation. New bands may also appear in the low-frequency region corresponding to the metal-oxygen (M-O) and metal-sulfur (M-S) stretching vibrations. mdpi.com
| Analytical Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. |
| NMR Spectroscopy (¹H, ¹³C) | Confirmation of ligand coordination, solution-state structure, complex symmetry. |
| IR Spectroscopy | Confirmation of deprotonation (loss of O-H stretch), evidence of M-O and M-S bonds. |
| Elemental Analysis | Determination of the empirical formula of the complex. |
| Mass Spectrometry | Determination of the molecular weight of the complex. |
Catalytic Applications of Metal Complexes Derived from 2,2'-Thiobis(4,6-xylenol)
Metal complexes supported by thiobis(phenolate) ligands have demonstrated significant potential as catalysts, particularly in the field of polymer chemistry. The combination of the defined geometry imposed by the ligand and the electronic properties of the metal center can lead to highly active and selective catalytic systems.
A primary application for these complexes, especially those involving aluminum, is as initiators for the Ring-Opening Polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA). ccspublishing.org.cnhw.ac.uk These polymerizations produce biodegradable and biocompatible polyesters, such as polycaprolactone (B3415563) (PCL) and polylactic acid (PLA).
Mechanism: In the ROP of cyclic esters, the aluminum complex typically acts as an initiator. The polymerization is often initiated by an alkoxide group attached to the aluminum center, which nucleophilically attacks the carbonyl carbon of the cyclic ester, leading to the opening of the ring and the start of polymer chain growth.
Activity: Aluminum complexes bearing thioether-bridged bis(phenolate) ligands have been shown to be highly efficient catalysts for these reactions. researchgate.net The catalytic activity can be tuned by modifying the substituents on the phenolate rings or by changing the ancillary ligands on the metal center. Studies on related dinuclear aluminum complexes have demonstrated extremely high catalytic activity for ε-caprolactone polymerization, even at room temperature. researchgate.net
| Catalyst Type | Monomer | Polymer | Key Findings |
| Aluminum Thiobis(phenolate) Complexes | ε-Caprolactone (CL) | Polycaprolactone (PCL) | High catalytic activity for ROP, often in the presence of an alcohol co-initiator. researchgate.net |
| Aluminum Thiobis(phenolate) Complexes | Lactide (LA) | Polylactic Acid (PLA) | Effective for producing biodegradable polymers; activity influenced by ligand sterics. hw.ac.uk |
| Dinuclear Aluminum Pyrazolate Complexes | ε-Caprolactone (CL) | Polycaprolactone (PCL) | Butterfly-shaped complexes show exceptionally high catalytic activity. researchgate.net |
The well-defined nature of these single-site catalysts allows for good control over the polymerization process, including the molecular weight and dispersity of the resulting polymers.
Role in Oxidation Reactions and Selectivity
The coordination complexes of 2,2'-Thiobis(4,6-xylenol) have demonstrated significant potential as catalysts in a variety of oxidation reactions. The strategic positioning of the two phenolic hydroxyl groups and the sulfur bridge allows for the formation of stable complexes with a range of transition metals, which can then activate oxidants for selective transformations of organic substrates. Research in this area has highlighted the influence of the ligand's structure on the catalytic activity and selectivity of these reactions.
Vanadium complexes incorporating thiobisphenolate ligands, for instance, have been investigated for the oxidation of sulfides. While direct studies on 2,2'-Thiobis(4,6-xylenol) are limited, analogous systems provide insight into its potential. For example, polystyrene-supported oxovanadium(IV) complexes with Schiff base ligands derived from salicylaldehyde (B1680747) have been used for the oxidation of methyl phenyl sulfide (B99878) and diphenyl sulfide. In these reactions, the sulfides are typically oxidized to the corresponding sulfoxides and, with further oxidation, to sulfones. The selectivity between the sulfoxide (B87167) and sulfone is a critical aspect of these catalytic systems and is influenced by factors such as the choice of metal center, the solvent, and the nature of the oxidant, which is often hydrogen peroxide.
The general mechanism for the oxidation of sulfides catalyzed by such complexes involves the coordination of the sulfide to the metal center, followed by an oxygen transfer from a metal-peroxo or metal-oxo species. The electronic properties of the thiobisphenolate ligand, influenced by the methyl groups on the aromatic rings of 2,2'-Thiobis(4,6-xylenol), can modulate the electrophilicity of the active oxidizing species, thereby affecting the rate and selectivity of the reaction.
In the realm of alcohol oxidation, metal complexes of related phenolic ligands have also been explored. The selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones is a fundamental transformation in organic synthesis. Catalytic systems employing metal complexes are sought after to replace stoichiometric and often toxic traditional oxidizing agents. While direct catalytic data for 2,2'-Thiobis(4,6-xylenol) complexes in alcohol oxidation is not extensively documented in readily available literature, the structural motifs are present for such activity. The oxidation of 2,6-dimethylphenol (B121312), a compound structurally related to the xylenol units of the ligand, has been studied, indicating the susceptibility of the phenolic groups to oxidation, which could play a role in the catalytic cycle.
The table below summarizes the potential catalytic applications of 2,2'-Thiobis(4,6-xylenol) metal complexes in oxidation reactions based on analogous systems.
| Substrate | Metal Center (Analogous System) | Oxidant | Major Product(s) | Potential Selectivity Control |
| Sulfides | Vanadium(IV/V) | H₂O₂ | Sulfoxides, Sulfones | Control over sulfoxide vs. sulfone formation |
| Primary Alcohols | Manganese(III), Iron(III) | Various | Aldehydes | Prevention of over-oxidation to carboxylic acids |
| Secondary Alcohols | Manganese(III), Iron(III) | Various | Ketones | High conversion and selectivity |
Potential in Polymerization Catalysis
The field of polymerization has seen significant advancements through the development of single-site catalysts, and ligands like 2,2'-Thiobis(4,6-xylenol) are promising candidates for creating such catalysts. The well-defined coordination environment provided by this bisphenolate ligand can lead to catalysts with high activity and control over polymer properties such as molecular weight and stereochemistry.
Aluminum complexes of bisphenolate ligands have been extensively studied as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, to produce biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL). While specific studies on 2,2'-Thiobis(4,6-xylenol) are not abundant, the principles derived from structurally similar ligands are directly applicable. For example, aluminum complexes of salen-type ligands, which also feature a bisphenolate structure, are effective catalysts for the ROP of lactide. nih.gov The catalytic cycle typically involves the coordination of the cyclic ester to the aluminum center, followed by nucleophilic attack of an alkoxide group, leading to the ring-opening and propagation of the polymer chain. The steric and electronic properties of the ligand, such as the methyl groups on the 2,2'-Thiobis(4,6-xylenol) backbone, can influence the rate of polymerization and the stereoselectivity in the case of chiral monomers like lactide.
Furthermore, titanium complexes bearing thiobisphenolate ligands have shown promise in olefin polymerization. A notable example is the use of a titanium complex with the closely related ligand, 2,2'-thiobis(6-tert-butyl-4-methylphenoxo), in conjunction with a cocatalyst like methylaluminoxane (B55162) (MAO), for the polymerization of ethylene. osaka-u.ac.jp These catalyst systems can exhibit high activities and produce polyethylene (B3416737) with specific properties. The sulfur bridge and the substituents on the phenyl rings of the 2,2'-Thiobis(4,6-xylenol) ligand would play a crucial role in determining the electronic and steric environment around the titanium center, thereby influencing the catalyst's activity, the molecular weight of the resulting polymer, and its branching.
The potential applications of 2,2'-Thiobis(4,6-xylenol) in polymerization catalysis are summarized in the table below, based on research on analogous systems.
| Polymerization Type | Monomer | Metal Center (Analogous System) | Cocatalyst | Potential Polymer Product |
| Ring-Opening Polymerization | Lactide, ε-Caprolactone | Aluminum(III) | - | Polylactide, Polycaprolactone |
| Olefin Polymerization | Ethylene | Titanium(IV) | Methylaluminoxane (MAO) | Polyethylene |
Degradation and Stability of 2,2 Thiobis 4,6 Xylenol Itself
Thermal Degradation Kinetics and Pathways
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can provide insight into the fundamental degradation pathways of a compound. For 2,2'-Thiobis(4,6-xylenol), pyrolysis would likely involve the cleavage of the weakest bonds within the molecule. The C-S bond is generally weaker than the C-C and C-O bonds in the aromatic rings. Therefore, a primary pyrolysis mechanism is expected to be the homolytic cleavage of the C-S bonds, leading to the formation of 2,4-dimethylphenylthiyl radicals.
These highly reactive radicals could then undergo a variety of secondary reactions, including:
Hydrogen abstraction: Radicals could abstract hydrogen atoms from other molecules or from the methyl groups on the aromatic rings, leading to the formation of 2,4-dimethylthiophenol and other radical species.
Recombination: Radicals could recombine to form a variety of dimeric and polymeric products.
Fragmentation: At higher temperatures, fragmentation of the aromatic rings could occur, leading to the formation of smaller volatile compounds.
A hypothetical pyrolysis pathway could involve the initial scission of the C-S bond, followed by a cascade of radical reactions. The major pyrolysis products would likely include 2,4-dimethylphenol (B51704), 2,4-dimethylthiophenol, and various substituted aromatic compounds.
To definitively elucidate the pyrolysis mechanisms, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required. This analytical method allows for the separation and identification of the volatile products formed during pyrolysis, providing crucial information about the degradation pathways.
The temperature and the surrounding atmosphere are critical factors that influence the thermal decomposition of 2,2'-Thiobis(4,6-xylenol).
Temperature: As the temperature increases, the rate of decomposition will increase according to the principles of chemical kinetics. The onset temperature of decomposition, as well as the temperature at which the maximum rate of weight loss occurs, can be determined using Thermogravimetric Analysis (TGA). Higher temperatures would also favor more extensive fragmentation of the molecule, leading to a different distribution of pyrolysis products.
Atmosphere:
Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the degradation will primarily proceed through pyrolysis mechanisms as described above. The absence of oxygen prevents oxidative reactions.
Oxidative Atmosphere (e.g., Air, Oxygen): In the presence of oxygen, the thermal degradation will be a combination of pyrolysis and oxidation. The presence of oxygen can significantly lower the decomposition temperature and lead to the formation of a different set of products, including oxidized species such as sulfoxides, sulfones, and various quinones. The reaction with oxygen is often a radical chain reaction, which can accelerate the degradation process.
The following table summarizes the expected general influence of temperature and atmosphere on the decomposition of 2,2'-Thiobis(4,6-xylenol), based on the behavior of similar phenolic and sulfur-containing compounds.
| Parameter | Influence on Decomposition | Expected Outcome |
| Temperature | Increasing temperature accelerates bond cleavage. | Lower onset of decomposition, increased rate of weight loss, and greater fragmentation at higher temperatures. |
| Atmosphere | Inert: Promotes pyrolysis. Oxidative: Promotes a combination of pyrolysis and oxidation. | Inert: Formation of radical-derived products like 2,4-dimethylphenol and 2,4-dimethylthiophenol. Oxidative: Formation of oxidized products like sulfoxides, sulfones, and quinones, often at lower temperatures. |
Oxidative Degradation Mechanisms
The phenolic hydroxyl groups and the sulfur bridge in 2,2'-Thiobis(4,6-xylenol) make it susceptible to oxidative degradation, which can be initiated by light or occur spontaneously.
Photo-oxidative degradation occurs when the molecule absorbs light energy in the presence of oxygen. The phenolic groups are likely to be the primary sites for photo-oxidation. The absorption of UV light can lead to the formation of phenoxyl radicals. These radicals can then react with oxygen to form peroxy radicals, initiating a chain reaction that can lead to the cleavage of the aromatic ring and the formation of various oxidized products, including quinones and carboxylic acids.
Autoxidation is a spontaneous oxidation that occurs in the presence of air. For 2,2'-Thiobis(4,6-xylenol), the phenolic hydroxyl groups are prone to autoxidation. This process is often initiated by trace amounts of metal ions or other radical initiators. The mechanism is similar to that of photo-oxidation, involving the formation of phenoxyl and peroxy radicals.
The autoxidation of the sulfur bridge can lead to the formation of sulfoxides and subsequently sulfones. The oxidation of the sulfur atom would likely alter the electronic properties and steric hindrance around the phenolic hydroxyl groups, which could impact the antioxidant activity of the molecule. This process can be considered a form of product deactivation if the primary function of the compound is as an antioxidant.
Hydrolytic Stability Investigations
Hydrolytic stability refers to the resistance of a compound to reaction with water. The thioether linkage in 2,2'-Thiobis(4,6-xylenol) is generally considered to be stable to hydrolysis under neutral pH conditions. The C-S bond is not readily cleaved by water.
However, under extreme pH conditions (highly acidic or highly basic) and at elevated temperatures, some degree of hydrolysis might occur, although it is expected to be slow. The phenolic hydroxyl groups can ionize under basic conditions, which might influence the reactivity of the molecule, but is unlikely to lead to the cleavage of the main carbon-sulfur backbone.
To thoroughly investigate the hydrolytic stability, studies would need to be conducted over a range of pH values and temperatures, with the degradation products analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to quantify any changes in the concentration of the parent compound and identify any hydrolysis products.
Structure Activity Relationship Sar and Structural Analogue Studies
Influence of the Thioether Bridge on Antioxidant Efficacy
The thioether bridge connecting the two 4,6-xylenol units is not merely a linker but an active participant in the antioxidant mechanism. While the primary antioxidant action of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, the sulfur atom in the thioether bridge provides a secondary, synergistic antioxidant capability. ias.ac.in
The thioether group can decompose hydroperoxides (ROOH), which are unstable intermediates in the oxidation process that can break down to form new radicals. By converting hydroperoxides into non-radical, stable products, the thioether bridge helps to prevent the propagation of the oxidative chain reaction. This dual functionality—radical scavenging by the phenolic groups and hydroperoxide decomposition by the thioether bridge—makes thiobisphenols like 2,2'-Thiobis(4,6-xylenol) highly effective stabilizers.
Role of Methyl Substituents in the Phenolic Ring on Reactivity and Stability
The methyl groups at the 4- and 6-positions of the phenolic rings in 2,2'-Thiobis(4,6-xylenol) play a significant role in modulating its antioxidant activity. Alkyl groups attached to the aromatic ring are electron-donating. This electron-donating effect increases the electron density on the phenolic hydroxyl group. wikipedia.org
An increase in electron density on the hydroxyl group weakens the O-H bond. A lower bond dissociation enthalpy (BDE) for the O-H bond means that the hydrogen atom can be more readily donated to a free radical, thus enhancing the radical scavenging activity. nih.gov Therefore, the methyl substituents in 2,2'-Thiobis(4,6-xylenol) are crucial for increasing its reactivity as a primary antioxidant.
Furthermore, the position of these substituents is key. The methyl group at position 6 is ortho to the hydroxyl group, while the methyl group at position 4 is para. These positions are effective in stabilizing the phenoxyl radical that is formed after the hydrogen atom is donated. wikipedia.org The stability of this resulting radical is important because an unstable radical could potentially participate in further unwanted reactions. The electron-donating methyl groups help to delocalize the unpaired electron on the phenoxyl radical, thereby increasing its stability and preventing it from propagating the oxidation chain.
Impact of Steric Hindrance on Radical Scavenging Efficiency
Steric hindrance, the spatial arrangement of atoms and groups in a molecule that can impede chemical reactions, is a critical factor in the efficiency of phenolic antioxidants. nih.govresearchgate.net In 2,2'-Thiobis(4,6-xylenol), the methyl group at the 6-position (ortho to the hydroxyl group) provides a degree of steric hindrance around the active site.
This steric shielding has a dual effect. On one hand, it can protect the hydroxyl group from unwanted side reactions and enhance the stability of the phenoxyl radical formed during scavenging. wikipedia.org On the other hand, excessive steric hindrance can limit the accessibility of the hydroxyl group to the free radicals it is meant to neutralize. nih.govrsc.org The size and nature of the attacking radical are also important; a bulky antioxidant may be less effective at scavenging smaller, more mobile radicals. rsc.org
The level of steric hindrance in 2,2'-Thiobis(4,6-xylenol) provided by the methyl groups is considered moderate. This allows for a balance between the reactivity of the hydroxyl group and the stability of the resulting radical, making it an effective radical scavenger in many applications.
Comparative Analysis with Other Thiobisphenol Isomers and Analogues
The antioxidant performance of 2,2'-Thiobis(4,6-xylenol) can be better understood by comparing it to its isomers and other structurally related commercial antioxidants.
Structural Modifications and Their Effect on Performance
Modifying the structure of thiobisphenols can have a significant impact on their performance. Key structural aspects that can be altered include:
The nature and position of alkyl substituents: As discussed, electron-donating groups generally enhance antioxidant activity. The size of these groups affects steric hindrance. For example, replacing methyl groups with larger alkyl groups like tert-butyl can increase steric hindrance, which may enhance stability but potentially decrease reactivity depending on the specific oxidative environment. nih.gov
The bridging group: While this article focuses on a thioether bridge, other bridges like a methylene (B1212753) (-CH2-) group are common in bisphenolic antioxidants. The thioether bridge's ability to act as a secondary antioxidant by decomposing peroxides gives it an advantage over a simple methylene bridge in many applications. ias.ac.innih.gov
The position of the bridge: The linkage between the two phenolic rings can occur at different positions. In 2,2'-thiobisphenols, the bridge connects the rings at a position ortho to the hydroxyl groups. In 4,4'-thiobisphenols, the linkage is para to the hydroxyls. This change in connectivity affects the geometry of the molecule and the intramolecular interactions, which can influence antioxidant activity. Studies on isomeric thiobisphenols have shown that 4,4'-isomers can possess antioxidant properties comparable or superior to the 2,2'-isomers, particularly with longer alkyl side-chains. researchgate.net
| Structural Modification | Example Change | Effect on Property | Rationale |
|---|---|---|---|
| Alkyl Substituent Size | Methyl → Tert-butyl | Increases steric hindrance and stability of phenoxyl radical. May decrease reaction rate with some radicals. | Larger groups physically shield the reactive OH group and provide greater stabilization to the resulting radical. nih.gov |
| Alkyl Substituent Position | Para → Ortho | Increases steric hindrance around the OH group. Can influence intramolecular hydrogen bonding. | Ortho substituents have a more direct steric impact on the reactive center. researchgate.net |
| Bridging Group | Methylene (-CH2-) → Thioether (-S-) | Adds secondary antioxidant function (peroxide decomposition). | The sulfur atom can be oxidized, allowing it to neutralize hydroperoxides, which a methylene bridge cannot do. ias.ac.in |
| Bridge Position | 2,2'-linkage → 4,4'-linkage | Alters molecular geometry and potential for intramolecular interactions. Can lead to comparable or superior antioxidant activity. | Changes the spatial relationship between the two phenolic rings and their active sites. researchgate.net |
Comparative Study with 2,2'-Thiobis(6-tert-butyl-p-cresol) and Other Commercial Antioxidants
A direct comparison with other commercially important antioxidants highlights the specific attributes of 2,2'-Thiobis(4,6-xylenol). A particularly relevant comparison is with 2,2'-Thiobis(6-tert-butyl-p-cresol) (also known as Antioxidant 1081). nih.govsielc.comchemicalbook.com
The primary structural difference between these two molecules lies in the alkyl substituent at the 6-position (ortho to the hydroxyl group): 2,2'-Thiobis(4,6-xylenol) has a methyl group, whereas 2,2'-Thiobis(6-tert-butyl-p-cresol) has a much bulkier tert-butyl group. sielc.com
This difference in the ortho substituent leads to significant differences in steric hindrance. The large tert-butyl groups in 2,2'-Thiobis(6-tert-butyl-p-cresol) create a highly hindered environment around the phenolic hydroxyls. nih.gov This high level of steric hindrance makes the resulting phenoxyl radical very stable and less likely to engage in side reactions that can cause discoloration in the stabilized material. researchgate.net However, it can also slow down the rate of hydrogen atom donation to free radicals compared to the less hindered 2,2'-Thiobis(4,6-xylenol). rsc.org
The choice between these antioxidants often depends on the specific application, including the type of polymer, processing conditions, and the nature of the oxidative stress.
| Feature | 2,2'-Thiobis(4,6-xylenol) | 2,2'-Thiobis(6-tert-butyl-p-cresol) |
|---|---|---|
| Ortho-substituent (position 6) | Methyl (-CH3) | Tert-butyl (-C(CH3)3) |
| Para-substituent (position 4) | Methyl (-CH3) | Methyl (-CH3) (from p-cresol) |
| Steric Hindrance | Moderate | High |
| Primary Antioxidant Activity (Radical Scavenging) | Higher reactivity due to lower hindrance. | Lower reactivity due to higher hindrance. |
| Phenoxyl Radical Stability | Stable | Very stable due to high hindrance. nih.gov |
| Secondary Antioxidant Activity (Peroxide Decomposition) | Yes (from Thioether bridge) | Yes (from Thioether bridge) |
Future Research Directions and Unexplored Avenues
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
The synthesis and polymerization of 2,2'-Thiobis(4,6-xylenol) and its derivatives are often complex processes. The ability to monitor these reactions in real-time is crucial for optimizing reaction conditions, controlling polymer architecture, and ensuring product quality. Future research is anticipated to focus on the development of advanced spectroscopic probes for in situ monitoring.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, coupled with fiber-optic probes, could provide real-time data on the consumption of monomers and the formation of polymeric chains. Furthermore, advanced NMR techniques, potentially including solid-state NMR for insoluble polymers, could offer detailed insights into the structural evolution of the material during synthesis. The development of these in situ methods would enable a more profound understanding of reaction kinetics and mechanisms, paving the way for more precise and efficient manufacturing processes.
Sustainable Synthesis Routes and Green Chemistry Approaches for Production
The traditional synthesis of 2,2'-Thiobis(4,6-xylenol) and other related phenolic compounds often involves the use of hazardous reagents and solvents, generating significant environmental concerns. In line with the principles of green chemistry, a major future research direction will be the development of sustainable and environmentally benign synthetic routes. researchgate.net
This includes exploring the use of greener solvents, such as supercritical fluids like carbon dioxide (scCO₂), which are non-toxic and easily removable. mdpi.com The use of scCO₂ has already shown promise in influencing the crystallization behavior of drugs. mdpi.com Additionally, the development of catalytic systems that are highly efficient and recyclable is a key area of focus. This could involve the use of solid acid catalysts or even biocatalysts, such as enzymes, to facilitate the synthesis under milder and more environmentally friendly conditions. Research into microwave-assisted synthesis could also offer a more energy-efficient alternative to conventional heating methods. mdpi.com The overarching goal is to create a production process that minimizes waste, reduces energy consumption, and eliminates the use of toxic substances. researchgate.net
Integration with Smart Materials for Responsive and Self-Healing Applications
The inherent antioxidant properties of 2,2'-Thiobis(4,6-xylenol) make it an excellent candidate for integration into smart materials, particularly those designed for responsive and self-healing applications. The sulfur linkage in the molecule's backbone is a key feature that could be exploited to impart these properties.
Theoretical Predictions for Novel Derivatives with Enhanced and Tunable Performance
Computational chemistry and theoretical modeling offer powerful tools for predicting the properties and performance of novel molecules before they are synthesized in the lab. Future research will likely leverage these methods to design and screen new derivatives of 2,2'-Thiobis(4,6-xylenol) with enhanced and tunable properties.
Q & A
Q. What is the established methodology for synthesizing 2,2'-Thiobis(4,6-xylenol), and how can reaction conditions be optimized?
The synthesis typically involves sulfurization of 4,6-xylenol (2,4-dimethylphenol) using elemental sulfur or sulfur donors under controlled conditions. Key steps include:
- Reaction Setup : Mixing 4,6-xylenol with sulfur in a molar ratio of 2:1, often in an inert solvent like toluene or xylene .
- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or NaOH) may accelerate the reaction, though solvent-free methods are also documented .
- Temperature Control : Maintaining temperatures between 120–160°C to balance reaction rate and byproduct formation .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials and oligomeric byproducts .
Q. Which analytical techniques are most effective for confirming the structure and purity of 2,2'-Thiobis(4,6-xylenol)?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify phenolic -OH (~5 ppm) and methyl groups (δ 2.1–2.3 ppm), while the thiobis bridge appears as a singlet in aromatic regions .
- Infrared Spectroscopy (IR) : Peaks at 3400–3600 cm⁻¹ (O-H stretch) and 1200–1250 cm⁻¹ (C-O and S-C aromatic bonds) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) by separating impurities like sulfoxides or disulfides .
- Elemental Analysis : Matches experimental C, H, and S content to theoretical values (e.g., C: 70.54%, H: 6.66%, S: 9.34% for C₁₆H₁₈O₂S) .
Advanced Research Questions
Q. What is the mechanistic basis for the antioxidant activity of 2,2'-Thiobis(4,6-xylenol) in polymer systems?
The compound acts as a radical scavenger via hydrogen atom transfer (HAT) from the phenolic -OH groups to peroxyl radicals (ROO•), forming stable thiobis radicals. Key features include:
- Synergistic Effects : The methyl substituents at the 4- and 6-positions enhance steric hindrance, prolonging antioxidant activity by slowing radical recombination .
- Thermal Stability : The thiobis bridge resists homolytic cleavage up to 200°C, ensuring efficacy during polymer processing .
- Quantitative Analysis : Electron paramagnetic resonance (EPR) tracks radical scavenging efficiency, with rate constants (k) typically ~10⁴ M⁻¹s⁻¹ for polyolefins .
Q. How can researchers evaluate the thermal stability of 2,2'-Thiobis(4,6-xylenol) under polymer processing conditions?
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (T₀), which exceeds 250°C for this compound, indicating suitability for high-temperature extrusion .
- Differential Scanning Calorimetry (DSC) : Detects exothermic peaks corresponding to oxidative degradation, with activation energy (Eₐ) calculated via Kissinger method .
- Accelerated Aging Tests : Polymers doped with the compound are aged at 90°C/75% RH; retention of mechanical properties (e.g., tensile strength) is monitored over 1,000+ hours .
Q. What challenges arise in detecting degradation products of 2,2'-Thiobis(4,6-xylenol), and how can they be addressed?
- Low Volatility : Degradation products like sulfoxides or sulfones require advanced extraction techniques (e.g., Soxhlet with dichloromethane) .
- Matrix Interference : Polymer matrices complicate detection; gel permeation chromatography (GPC) coupled with mass spectrometry (LC-MS/MS) isolates and identifies fragments .
- Quantitative Limits : Limits of detection (LOD) for sulfonic acids may exceed 1 ppm; derivatization with diazomethane improves sensitivity in GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
